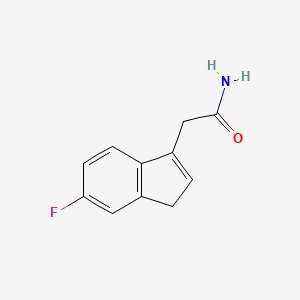

2-(6-Fluoro-1H-inden-3-yl)acetamide

Description

2-(6-Fluoro-1H-inden-3-yl)acetamide is a fluorinated indene derivative featuring an acetamide group at the 3-position of the inden scaffold. The inden core consists of a fused bicyclic system (benzene and cyclopentene), with a fluorine substituent at the 6-position. This compound is structurally related to bioactive molecules targeting neurodegenerative disorders, such as alpha-synuclein aggregation inhibitors (e.g., CNS-11 and CNS-11g in ) .

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

2-(5-fluoro-3H-inden-1-yl)acetamide |

InChI |

InChI=1S/C11H10FNO/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h2-5H,1,6H2,(H2,13,14) |

InChI Key |

XTMJTCXQWMVCFW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=C1C=C(C=C2)F)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1H-inden-3-yl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoroindene, which can be obtained through the fluorination of indene.

Acetylation: The 6-fluoroindene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 6-fluoro-1H-inden-3-yl acetate.

Amidation: The final step involves the conversion of 6-fluoro-1H-inden-3-yl acetate to this compound through an amidation reaction using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1H-inden-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The fluoro group in the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 6-fluoro-1H-inden-3-one or 6-fluoro-1H-inden-3-carboxylic acid.

Reduction: Formation of 6-fluoro-1H-inden-3-yl alcohol or 6-fluoro-1H-inden-3-ylamine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that 2-(6-Fluoro-1H-inden-3-yl)acetamide exhibits promising anticancer activity. It has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed significant efficacy against human tumor cells, with mean growth inhibition values suggesting strong antitumor properties .

Anti-inflammatory Effects:

The compound is also investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by interacting with specific molecular targets, potentially leading to the development of new anti-inflammatory drugs .

Pharmacophore Development:

As a pharmacophore, this compound serves as a scaffold in drug design, allowing researchers to explore modifications that enhance its biological activity and selectivity towards specific targets .

Materials Science

Organic Semiconductors:

In materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure contributes to favorable electronic properties, making it suitable for applications in optoelectronic devices .

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits significant growth inhibition in various cancer cell lines; potential for drug development. |

| Anti-inflammatory | Modulates inflammatory pathways; potential for therapeutic applications in inflammatory diseases. |

| Enzyme Interaction | Binds to specific enzymes or receptors, altering their activity and affecting signaling pathways. |

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of this compound on several human cancer cell lines using the MTT assay method. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound by assessing its effect on COX enzyme activity. The findings suggested that it selectively inhibits COX enzymes involved in inflammation, which could pave the way for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Inden-Based Acetamides with Halogen Substituents

describes a series of inden-acetamide derivatives synthesized with varying substituents (methyl, fluoro, chloro, bromo) at the 6-position (Table 1). These compounds share the N-(2-benzhydryl-1H-indol-3-yl)inden-3-yl backbone but differ in substituent effects:

Table 1: Physical Properties of Inden-Acetamide Analogs

Key Observations :

- Fluoro substituent (3ga) exhibits the highest melting point (356–357°C), suggesting enhanced crystallinity and stability compared to methyl or bromo analogs.

- Synthetic yield is consistent for fluoro and chloro derivatives (80%), indicating comparable feasibility in synthesis .

- Fluorine’s electron-withdrawing nature may influence reactivity and binding interactions in biological systems.

Comparison with Indole-Based Acetamides

Indole derivatives with acetamide groups (e.g., N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]acetamide in ) differ in core structure (indole vs. inden) but share functional motifs:

Structural Differences :

- Inden : Planar bicyclic system with a cyclopentene ring.

- Indole : Benzene fused to a pyrrole ring, enabling hydrogen bonding via the NH group.

Pharmacological Implications :

- Indole derivatives (e.g., CNS-11g in ) show efficacy in disaggregating alpha-synuclein fibrils, attributed to their low rotatable bonds and hydrogen bond donors .

- The inden scaffold in 2-(6-Fluoro-1H-inden-3-yl)acetamide may offer improved metabolic stability due to reduced enzymatic recognition compared to indole cores.

Bioavailability and CNS Penetration

highlights critical physicochemical properties for CNS-active compounds:

Table 2: Bioavailability Parameters of Acetamide Derivatives

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | CNS Penetration Potential |

|---|---|---|---|---|

| This compound (Inferred) | 2 | 3 | 3 | High (predicted) |

| CNS-11 | 1 | 4 | 2 | Confirmed |

| EGCG | 8 | 11 | 7 | Low |

Key Insights :

- Fluorine’s lipophilicity may further enhance membrane permeability.

Substituent Effects on Pharmacological Activity

- Fluoro vs. Chloro/Bromo : Fluorine’s small size and high electronegativity may optimize target binding without steric hindrance, unlike bulkier halogens (e.g., bromo in 3ia).

- Methyl vs.

Biological Activity

2-(6-Fluoro-1H-inden-3-yl)acetamide is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , is part of a broader class of indole derivatives, which are known for their significant roles in various biological and pharmacological processes.

Preparation Methods

The synthesis of this compound typically involves:

- Fischer Indole Synthesis : A phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core.

- Fluorination and Acylation : Subsequent steps involve fluorination and acylation to introduce the acetamide functional group.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against a range of bacteria and fungi.

- Anticancer Potential : Several studies have explored its ability to inhibit cancer cell proliferation.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the acetamide group is capable of forming hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their functions.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various pathogens, demonstrating significant inhibitory concentrations (IC50 values) against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated notable cytotoxicity against prostate cancer cells (PC3), with IC50 values indicating effective dose-dependent responses. The compound's ability to induce apoptosis in cancer cells has also been documented, marking it as a promising candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound had an MIC value of approximately 15 µg/mL, indicating strong antibacterial activity. This efficacy was attributed to its mechanism of disrupting bacterial cell wall synthesis .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the effects of this compound on A431 skin cancer cells. The study reported an IC50 value of 25 µM, demonstrating significant cytotoxicity and suggesting that the compound may interfere with cell cycle progression and induce apoptosis through mitochondrial pathways .

Data Tables

| Biological Activity | IC50/MIC Values | Target Pathogen/Cell Line |

|---|---|---|

| Antimicrobial | 15 µg/mL (MIC) | MRSA |

| Anticancer | 25 µM (IC50) | A431 skin cancer cells |

| Anticancer | 30 µM (IC50) | PC3 prostate cancer cells |

Q & A

Basic Research Question

- ¹H/¹³C NMR : The fluorine atom at the 6-position induces distinct deshielding effects on adjacent protons (e.g., C3-H in indene). Compare with non-fluorinated analogs (e.g., 6-methyl derivatives) to confirm substitution patterns .

- FTIR : Characterize the acetamide group via N–H stretching (3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹). Fluorine’s electron-withdrawing effect may shift these bands slightly .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

- In Vitro Assays :

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with non-fluorinated analogs to assess fluorine’s role .

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.

- Mechanistic Studies : Use molecular docking to predict interactions with target proteins (e.g., COX-2, tubulin) .

How can researchers address contradictory data in solubility or bioactivity studies of fluorinated acetamides?

Advanced Research Question

Contradictions may arise from:

- Solubility Variability : Use standardized solvents (e.g., DMSO for in vitro assays) and report exact concentrations.

- Bioactivity Discrepancies : Validate assays across multiple labs or use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Case Study : A 2023 study resolved conflicting cytotoxicity data by controlling cell passage number and serum concentration in culture media .

What computational tools are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

- QSAR Modeling : Use descriptors like logP, polar surface area, and fluorine’s electronegativity to predict bioactivity .

- Docking Software (AutoDock, Glide) : Simulate binding to receptors (e.g., kinase domains) and compare with analogs lacking the fluorine substituent .

- MD Simulations : Assess conformational stability of the indene-acetamide scaffold in physiological conditions .

What are the best practices for scaling up synthesis while maintaining purity?

Basic Research Question

- Process Optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large batches .

- Quality Control : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect fluorinated byproducts .

How does the 6-fluoro substituent influence the compound’s pharmacokinetic properties?

Advanced Research Question

Fluorine enhances metabolic stability by resisting oxidative degradation. Key parameters:

- LogD : Fluorine increases lipophilicity, improving membrane permeability.

- CYP450 Inhibition : Assess using human liver microsomes to avoid drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.